
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is an indole-based compound with a molecular formula of C13H13NO4. This compound is known for its unique chemical structure, which includes an indole ring substituted with a methoxy group and an ester functional group. It is used in various scientific research applications due to its reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methoxyindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Methoxy-3-indolyl)-2-hydroxyacetate.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. The methoxy group and ester functional group contribute to its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate can be compared with other indole-based compounds such as:
2-(4-Methoxy-3-indolyl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-(4-Methoxy-3-indolyl)propanoic acid: Different carbon chain length and functional groups.
4-Methoxyindole: Lacks the ester functional group.
The uniqueness of this compound lies in its combination of the indole ring, methoxy group, and ester functional group, which confer specific reactivity and selectivity properties.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)8-7-14-9-5-4-6-10(17-2)11(8)9/h4-7,14H,3H2,1-2H3 |
Clé InChI |
BWXZQMGZTJIGMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


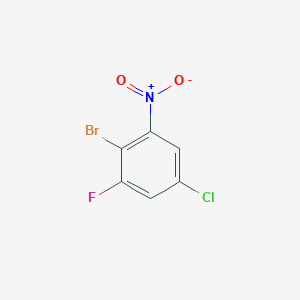
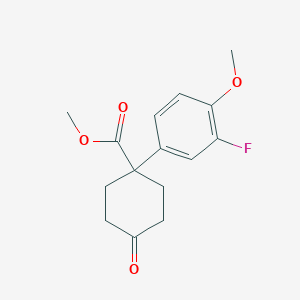
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)
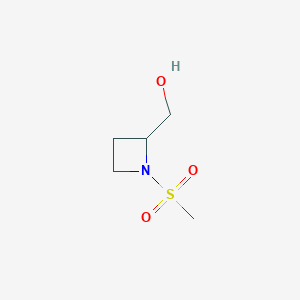
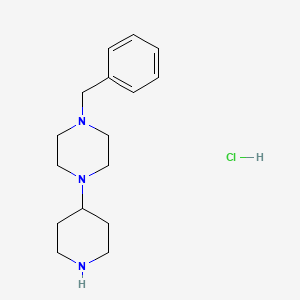
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11720187.png)
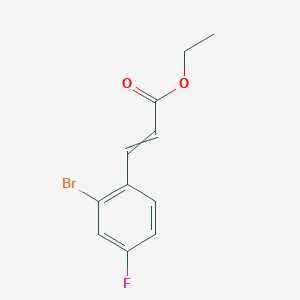
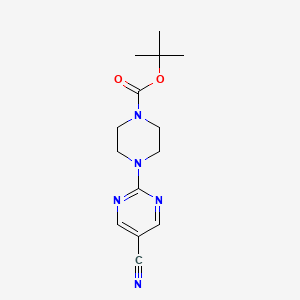
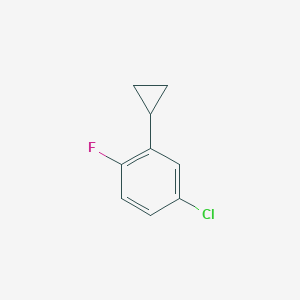
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
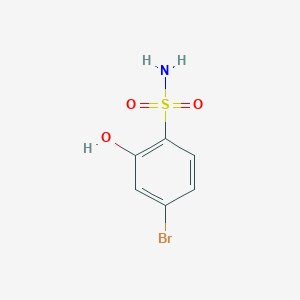
![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)
